molecular formula C42H45N7O12S2 B2880809 PROTAC BRD9 降解剂-1 CAS No. 2097971-01-0

PROTAC BRD9 降解剂-1

货号 B2880809
CAS 编号: 2097971-01-0
分子量: 903.98
InChI 键: LOLHUPGCPDURJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC BRD9 Degrader-1 is a PROTAC (Proteolysis-Targeting Chimera) that is connected by ligands for Cereblon and BRD9 . It can be used as a selective probe useful for the study of BAF complex biology .


Synthesis Analysis

The synthesis of PROTAC BRD9 Degrader-1 involves the connection of ligands for Cereblon and BRD9 . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

Heterobifunctional degraders like PROTAC BRD9 Degrader-1 consist of a ligand that binds a protein of interest, a linker, and a warhead that recruits an E3 ubiquitin ligase . These molecules bring a target into proximity with the E3 ligase, initiating the target’s ubiquitination and subsequent degradation .


Chemical Reactions Analysis

PROTAC BRD9 Degrader-1 inhibits BRD9, BRD4, and CRBN-DDB1 with IC50s of 13.5 nM, 3.78 μM, and 48.9 nM, respectively . The exact chemical reactions involved in this process are not detailed in the available resources.

科学研究应用

Overcoming Intrinsic and Acquired Degrader Resistance

PROTAC BRD9 Degrader-1, also known as DBr-1, has been shown to overcome intrinsic resistance to VHL-degrader . This highlights the potential of DCAF1-PROTACs like DBr-1 as a promising strategy to overcome ligase mediated resistance in clinical settings .

Targeted Protein Degradation (TPD)

DBr-1 mediates protein level through small molecule induced redirection of E3 ligases to ubiquitinate neo-substrates and mark them for proteasomal degradation . This process, known as Targeted Protein Degradation (TPD), has recently emerged as a key modality in drug discovery .

Study of BAF Complex Biology

DBr-1 can be used as a selective probe useful for the study of BAF complex biology . The BAF (Brg/Brahma-associated factors) complex is a multi-subunit complex that remodels chromatin structure to regulate gene expression .

Prostate Cancer Research

BRD9, the target of DBr-1, is a critical regulator of Androgen Receptor (AR) signaling and prostate cancer progression . Therefore, DBr-1 could be a promising alternative for halting AR signaling in progressed disease .

Overcoming Resistance to Androgen Receptor Antagonists

Advanced prostate cancers resistant to androgen receptor antagonists are still susceptible to nontoxic BRD9 inhibitors like DBr-1 . This makes DBr-1 a promising alternative for halting AR signaling in progressed disease .

Study of SWI/SNF–BET Cooperation

GBAF, particularly its BRD9 subunit, is required for the viability of prostate cancer cell lines in vitro and for optimal xenograft tumor growth in vivo . DBr-1, by targeting BRD9, could be critical for coordinating SWI/SNF–BET cooperation .

未来方向

The field of targeted protein degradation, which includes compounds like PROTAC BRD9 Degrader-1, is rapidly developing . Many large pharmaceutical companies are investing in these small molecules, and dozens of biotechs are embracing the technology . Future research will likely focus on improving the selectivity, safety, efficacy, and administration of protein degraders .

属性

IUPAC Name

N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLHUPGCPDURJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45N7O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC BRD9 Degrader-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。